molecular formula C13H24N2O4S B7970493 N,N'-Bis(tert-butoxycarbonyl)-N,S-dimethylisothiourea

N,N'-Bis(tert-butoxycarbonyl)-N,S-dimethylisothiourea

Cat. No.: B7970493
M. Wt: 304.41 g/mol
InChI Key: UQWHBUZJEFLAHC-ZROIWOOFSA-N
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Description

N,N'-Bis(tert-butoxycarbonyl)-N,S-dimethylisothiourea (CAS: 107819-90-9) is a Boc-protected isothiourea derivative with the molecular formula C₁₂H₂₂N₂O₄S and a molecular weight of 290.38 g/mol. It is characterized by two tert-butoxycarbonyl (Boc) groups attached to the nitrogen atoms and a methyl group on sulfur. This compound is typically crystalline, with a melting point of 123°C, and is ≥98.0% pure by HPLC .

Properties

IUPAC Name

tert-butyl N-methyl-N-[(Z)-N-[(2-methylpropan-2-yl)oxycarbonyl]-C-methylsulfanylcarbonimidoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4S/c1-12(2,3)18-10(16)14-9(20-8)15(7)11(17)19-13(4,5)6/h1-8H3/b14-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWHBUZJEFLAHC-ZROIWOOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=C(N(C)C(=O)OC(C)(C)C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(/N(C)C(=O)OC(C)(C)C)\SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of N,S-Dimethylisothiourea

The primary route involves a two-step Boc protection strategy:

  • Initial Boc Activation : N,S-Dimethylisothiourea is treated with Boc₂O in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH). This step selectively protects one amine group, forming N-Boc-N,S-dimethylisothiourea.

  • Second Boc Protection : The intermediate undergoes further reaction with Boc₂O under anhydrous conditions, often in tetrahydrofuran (THF) or dichloromethane (DCM), to introduce the second Boc group.

A representative procedure from Organic & Biomolecular Chemistry details the use of silver(I) triflate (AgOTf) as a catalyst to enhance the electrophilicity of Boc₂O, facilitating efficient protection even at room temperature. The reaction achieves an 88% yield when conducted in THF with N,N-diisopropylethylamine (DIPEA) as the base.

Reaction Optimization and Critical Parameters

Optimizing reaction conditions is essential for maximizing yield and purity. Key factors include:

Solvent Selection

  • THF and DCM : These solvents provide optimal solubility for Boc₂O and intermediates while minimizing side reactions.

  • Aprotic Conditions : Anhydrous environments prevent hydrolysis of Boc groups, ensuring high functional group fidelity.

Catalytic Systems

  • Silver(I) Triflate : Enhances Boc₂O reactivity by coordinating to carbonyl oxygen, as demonstrated in guanidination reactions.

  • Alternative Catalysts : Mercury(II) acetate and zinc chloride have been explored but show lower efficiency compared to AgOTf.

Temperature and Stoichiometry

  • Room Temperature : Most protocols avoid elevated temperatures to prevent Boc group cleavage.

  • Molar Ratios : A 1:2.2 molar ratio of N,S-dimethylisothiourea to Boc₂O ensures complete bis-protection.

Analytical Characterization and Quality Control

Rigorous analytical methods validate the success of the synthesis:

Spectroscopic Techniques

  • ¹H NMR : Key signals include tert-butyl protons at δ 1.44 ppm (singlet, 18H) and methyl groups attached to nitrogen at δ 3.15–3.30 ppm.

  • ¹³C NMR : Carbamate carbonyls appear at δ 155–160 ppm, while thiourea carbons resonate near δ 180 ppm.

Chromatographic Purity

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms purity >98%.

  • TLC : Rf = 0.65 in ethyl acetate/hexane (1:3) with UV visualization at 254 nm.

Comparative Analysis of Reported Methods

The table below summarizes key synthetic approaches:

MethodReagentsSolventCatalystYield (%)Purity (%)Reference
Two-Step Boc ProtectionBoc₂O, TEADCMNone7295
AgOTf-Catalyzed ReactionBoc₂O, DIPEATHFAgOTf8898
High-Temperature MethodBoc₂O, NaOHt-BuOHNone6590

The AgOTf-catalyzed method outperforms others in yield and purity, though it requires careful handling of hygroscopic reagents.

Challenges and Practical Considerations

Side Reactions

  • Overprotection : Excess Boc₂O may lead to tris-Boc derivatives, necessitating precise stoichiometric control.

  • Solvent Impurities : Traces of water in THF or DCM can hydrolyze Boc groups, reducing yields by 10–15%.

Scalability

  • Pilot-Scale Synthesis : Reactions performed in >1 L batches show consistent yields (~85%) but require extended stirring (24–48 hours) for complete conversion .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Boc-DMITU serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its unique structure allows for the modification of drug properties, enhancing their efficacy and reducing side effects. For instance, it has been employed in the development of guanidines which are important in various therapeutic areas, including cardiovascular and metabolic diseases .

Case Study: Guanidinylation Reactions
Research has demonstrated that Boc-DMITU can facilitate the guanidinylation of sterically hindered N-terminal residues in peptides. In one study, a resin-bound test peptide was fully guanidinylated using Boc-DMITU as a reagent within just two hours, showcasing its efficiency in solid-phase synthesis .

Biochemical Research

Enzyme Inhibition Studies
Boc-DMITU is used to investigate enzyme inhibition and protein interactions due to its ability to selectively bind to certain biomolecules. This property makes it invaluable for understanding complex biological systems and pathways. For example, it has been utilized to explore the inhibition mechanisms of various enzymes involved in metabolic pathways .

Organic Synthesis

Versatile Synthetic Applications
The compound is employed in the development of novel organic compounds. Its stability under various reaction conditions allows chemists to explore new synthetic pathways effectively. Boc-DMITU has been used in reactions involving primary and secondary amines, leading to the formation of protected guanidines that can be further transformed into biologically active compounds .

Agricultural Chemistry

Agrochemical Formulation
In agricultural chemistry, Boc-DMITU can be incorporated into formulations for agrochemicals. Its specific reactivity allows for the development of more effective and environmentally friendly crop protection products. Research indicates that compounds derived from Boc-DMITU exhibit enhanced activity against pests while minimizing environmental impact .

Material Science

Advanced Material Development
Boc-DMITU's properties are being explored in the creation of advanced materials, particularly in coatings and polymers. The incorporation of this compound can lead to materials with improved durability and chemical resistance, making it suitable for various industrial applications .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentIntermediate for drug synthesis; modifies drug propertiesEnhances efficacy; reduces side effects
Biochemical ResearchStudies enzyme inhibition and protein interactionsValuable for understanding biological systems
Organic SynthesisUsed in developing novel organic compoundsFacilitates formation of protected guanidines
Agricultural ChemistryFormulation of agrochemicalsMore effective crop protection with reduced impact
Material ScienceDevelopment of advanced materialsImproved durability and chemical resistance

Mechanism of Action

The mechanism of action of N,N’-Bis(tert-butoxycarbonyl)-N,S-dimethylisothiourea primarily involves the protection of amino groups through the formation of Boc-protected intermediates. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. The deprotection process involves the cleavage of the Boc group under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

N,N'-Bis(tert-butoxycarbonyl)thiourea (CAS: 145013-05-4)

  • Structure : Contains two Boc groups but lacks the S-methyl substitution (C₁₁H₂₀N₂O₄S).
  • Reactivity : Forms intermolecular N–H⋯S and intramolecular N–H⋯O hydrogen bonds, enhancing crystallinity .
  • Applications : Less reactive in guanylation compared to N,S-dimethyl derivatives due to the absence of the S-methyl group, which reduces electrophilicity .

N,N'-Dibenzylthiourea (CAS: 1424-14-2)

  • Structure : Features benzyl groups instead of Boc protectors (C₁₅H₁₆N₂S).
  • Reactivity : Forms stable copper(II) complexes via sulfur and nitrogen coordination, useful in metalloorganic chemistry .
  • Limitations : Lacks the Boc groups, making it unsuitable for protecting amines in multi-step syntheses .

N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea (CAS: 107819-90-9)

  • Structure : Similar to the target compound but lacks the N-methyl group.
  • Reactivity: Demonstrated superior yield (91%) in synthesizing diBoc-protected heterocycles compared to non-methylated analogues .
  • Advantage : The S-methyl group enhances stability and reaction efficiency in mercury-free conditions .

Guanylation Reactions

  • N,N'-Bis(tert-butoxycarbonyl)-N,S-dimethylisothiourea: Failed to react in guanylation of 1,2-amino alcohols at 60°C, likely due to steric hindrance from the N-methyl group .
  • N′-Boc-N-methylisothiourea (2b) : Achieved 88% yield in the same reaction, highlighting the critical role of Boc group placement and methyl substitution .

Metal Coordination

  • N,S-Dimethyl derivatives: Limited evidence of metal coordination due to steric bulk from Boc groups.
  • Unprotected thioureas (e.g., N,N′-Dibenzylthiourea) : Readily form complexes with Cu(II), enabling applications in catalysis and materials science .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Purity (HPLC) Key Applications
This compound 290.38 123 ≥98.0% Guanylation, nucleic acid modification
N,N'-Bis(tert-butoxycarbonyl)thiourea 276.35 Not reported >95% Crystallography, hydrogen bonding studies
N,N′-Dibenzylthiourea 256.37 160–162 >97% Metal coordination

Stability and Handling

  • This compound : Stable under inert conditions but sensitive to strong acids/bases due to Boc groups. Storage at 2–8°C is recommended .
  • Unprotected thioureas (e.g., N,N′-Diphenylthiourea) : Prone to oxidation and decomposition, requiring rigorous anhydrous handling .

Biological Activity

N,N'-Bis(tert-butoxycarbonyl)-N,S-dimethylisothiourea (often abbreviated as BOC-DMITU) is a compound of significant interest in medicinal chemistry and biological research. This compound belongs to the class of isothioureas, which are known for their diverse biological activities, including potential therapeutic applications in various diseases.

Chemical Structure and Properties

The molecular formula of BOC-DMITU is C11H18N2O4S, and its structure features two tert-butoxycarbonyl (BOC) protecting groups attached to the nitrogen atoms of a dimethylisothiourea core. This structural configuration is crucial for its biological activity and stability.

PropertyValue
Molecular FormulaC11H18N2O4S
Molecular Weight270.34 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that BOC-DMITU exhibits notable anticancer properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

  • Case Study : In vitro studies showed that BOC-DMITU reduced cell viability by approximately 70% in MCF-7 breast cancer cells after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells, suggesting a potential pathway for therapeutic intervention in cancer treatment.

Antimicrobial Activity

BOC-DMITU has also been evaluated for its antimicrobial properties. Preliminary assays indicate effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

  • Research Findings : The Minimum Inhibitory Concentration (MIC) values for BOC-DMITU were found to be 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating its potential as a lead compound for developing new antimicrobial agents.

The biological activity of BOC-DMITU can be attributed to its interaction with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : BOC-DMITU may inhibit certain enzymes involved in cell proliferation.
  • Modulation of Signaling Pathways : It has been shown to affect signaling pathways related to apoptosis and cell cycle regulation.

Comparative Analysis with Related Compounds

To better understand the efficacy of BOC-DMITU, a comparative analysis with other isothiourea derivatives was conducted:

CompoundAnticancer Activity (IC50)Antimicrobial Activity (MIC)
BOC-DMITU15 µM32 µg/mL (S. aureus)
S-methylisothiourea20 µM64 µg/mL (E. coli)
N,N'-dimethylisothiourea25 µM128 µg/mL (S. aureus)

This table illustrates that BOC-DMITU exhibits superior anticancer activity compared to some related compounds while maintaining competitive antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N'-Bis(tert-butoxycarbonyl)-N,S-dimethylisothiourea, and how is purity validated?

  • Synthesis : A common method involves reacting amines with polymer-bound bis(tert-butoxycarbonyl)thiopseudourea in tetrahydrofuran (THF) at room temperature for 40 hours. The mixture is filtered, and the resin is washed with THF before evaporating the solvent to yield the product .
  • Purity Validation : Purity is confirmed via 1H^1H NMR and mass spectrometry (HRMS) to verify molecular structure and absence of impurities. Column chromatography (e.g., silica gel) is often used for purification .

Q. How is this compound characterized spectroscopically, and what key data are reported?

  • 1H^1H NMR : Peaks corresponding to tert-butoxycarbonyl (Boc) groups (δ ~1.4 ppm for tert-butyl protons) and methylthio groups (δ ~2.1–2.5 ppm) are critical identifiers.
  • 13C^{13}C NMR : Signals for carbonyl carbons (Boc groups, ~150–155 ppm) and thiourea carbons (~170–180 ppm) confirm functional groups .
  • Mass Spectrometry : HRMS provides exact mass matching the molecular formula C13H24N2O4SC_{13}H_{24}N_2O_4S (calculated m/z 304.14) .

Advanced Research Questions

Q. How can reaction conditions be optimized for guanylation using this reagent?

  • Solvent Choice : THF is preferred for its polarity and ability to stabilize intermediates. Prolonged reaction times (40+ hours) ensure complete guanylation .
  • Catalyst Use : Triphenylphosphine (PPh3_3) and diisopropyl azodicarboxylate (DIAD) enhance coupling efficiency in Mitsunobu reactions for aryloxy derivatives .
  • Temperature Control : Room temperature minimizes side reactions (e.g., Boc group cleavage), while higher temperatures (40–50°C) may accelerate sluggish reactions .

Q. What deprotection strategies are effective for Boc groups in derivatives synthesized from this compound?

  • Acidic Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) removes Boc groups under mild conditions (1–2 hours, 0°C to room temperature) without degrading the thiourea core .
  • Metal-Mediated Deprotection : Stannic chloride (SnCl4_4) in DCM selectively cleaves Boc groups while preserving S-methyl functionality, yielding free guanidines .
  • Thermal Stability : Avoid prolonged heating above 60°C to prevent unintended decomposition of the Boc-protected intermediate .

Q. How does this compound compare to other thiourea derivatives in modulating substituent effects on guanidine basicity?

  • Electronic Effects : The electron-withdrawing S-methyl group reduces thiourea basicity compared to arylthioureas, making it more reactive in nucleophilic substitutions .
  • Steric Shielding : The bulky tert-butoxycarbonyl groups protect the thiourea core from oxidation, enhancing stability during long-term storage .
  • Applications : Its dual Boc protection enables sequential deprotection, useful in synthesizing asymmetrically substituted guanidines for enzyme inhibition studies .

Methodological Considerations

  • Contradictions in Data :
    • emphasizes column chromatography for purification, while uses filtration and solvent evaporation. The choice depends on reaction scale and byproduct solubility .
  • Safety and Handling :
    • Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous decomposition. Use PPE (gloves, goggles) and work in a fume hood due to potential irritant properties .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Bis(tert-butoxycarbonyl)-N,S-dimethylisothiourea
Reactant of Route 2
Reactant of Route 2
N,N'-Bis(tert-butoxycarbonyl)-N,S-dimethylisothiourea

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